molecular formula C14H15ClN2O3S B2475283 N-(3-(3-chlorophenyl)-3-hydroxypropyl)pyridine-3-sulfonamide CAS No. 2034526-05-9

N-(3-(3-chlorophenyl)-3-hydroxypropyl)pyridine-3-sulfonamide

Cat. No. B2475283
CAS RN: 2034526-05-9
M. Wt: 326.8
InChI Key: HWLANMSZGBFVGX-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)pyridine-3-sulfonamide” is a chemical compound that has been studied for its potential antimalarial properties . It is part of a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-chloro-N-(3-chlorophenyl)pyridine-5-sulfonamide was used to yield N-(3-chlorophenyl)-2-hydrazinylpyridine-5-sulfonamide .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving "N-(3-chlorophenyl)pyridine-3-sulfonamide" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chlorophenyl)pyridine-3-sulfonamide” such as density, melting point, boiling point, structure, formula, and molecular weight can be found in chemical databases .

Scientific Research Applications

Chemical Structure and Synthesis

Research on sulfonamide derivatives, such as those involving pyrimethamine and aminopyrimidine derivatives, has revealed intricate details about their crystal structures and hydrogen bonding patterns, highlighting the sulfonate group's ability to mimic carboxylate anions in binding interactions (Balasubramani, Muthiah, & Lynch, 2007). The structural elucidation of these compounds contributes to our understanding of their potential applications in medicinal chemistry and material science.

Biological Applications

A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides synthesized for anticancer activity evaluation demonstrated promising results against leukemia, colon cancer, and melanoma, indicating the potential of sulfonamide derivatives in developing new therapeutic agents (Szafrański & Sławiński, 2015). This research highlights the sulfonamide group's versatility in drug design, offering insights into structure-activity relationships that could guide the development of novel compounds with improved efficacy and selectivity.

Material Science Applications

Investigations into the use of sulfonamide compounds in material science, such as the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with multifunctional additives, demonstrate the potential for enhancing the photovoltaic performance and stability of polymer solar cells. Such studies underline the role of sulfonamide derivatives in improving electrical conductivity and thermal stability, opening new avenues for the development of advanced materials for energy conversion and storage (Xu et al., 2017).

Safety and Hazards

The safety and hazards associated with “N-(3-chlorophenyl)pyridine-3-sulfonamide” are not explicitly mentioned in the literature .

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c15-12-4-1-3-11(9-12)14(18)6-8-17-21(19,20)13-5-2-7-16-10-13/h1-5,7,9-10,14,17-18H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLANMSZGBFVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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